Pingpeimine A
Overview
Description
Pingpeimine A is a secondary metabolite isolated from the Fritillaria species, specifically Fritillaria ussuriensis. It is a steroidal alkaloid with significant bioactive properties, including expectorant and hypotensive effects . The compound is characterized by its complex hexacyclic structure and is often used as an analytical reference material in high-performance liquid chromatography (HPLC) standards .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pingpeimine A is primarily isolated from natural sources, particularly the bulbs of Fritillaria ussuriensis. The isolation process involves extraction with organic solvents followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is mainly obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Pingpeimine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pingpeimine A has a wide range of scientific research applications, including:
Mechanism of Action
Pingpeimine A exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes involved in respiratory and cardiovascular functions. The exact mechanism of action involves modulation of signaling pathways that regulate mucus secretion and blood pressure .
Comparison with Similar Compounds
Peimine: Another steroidal alkaloid from Fritillaria species with similar expectorant and hypotensive effects.
Peiminine: A related compound with comparable bioactive properties.
Pingpeimine C: A structurally similar alkaloid with distinct pharmacological activities.
Uniqueness of Pingpeimine A: this compound is unique due to its specific hexacyclic structure and its potent bioactive properties. Its use as an analytical reference material and its potential therapeutic applications further distinguish it from other similar compounds .
Properties
IUPAC Name |
(1S,2S,6S,9S,10S,11R,12S,14R,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,12,14,17,20-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO5/c1-14-4-5-23-26(3,32)24-16(13-28(23)12-14)17-9-18-19(27(17,33)11-22(24)31)10-21(30)20-8-15(29)6-7-25(18,20)2/h14-24,29-33H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,19+,20+,21-,22-,23-,24+,25+,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFMBIWPULRZOJ-LPMWXLNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)O)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3[C@H](C[C@@]4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)O)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002944 | |
Record name | Cevane-3,6,14,16,20-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601002944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82841-67-6 | |
Record name | Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082841676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cevane-3,6,14,16,20-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601002944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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